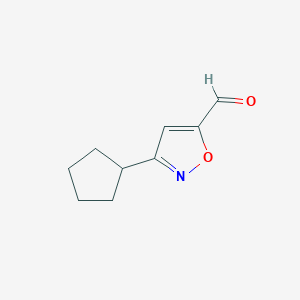![molecular formula C5H12N2O2 B040671 2-[(2-hydroxyethyl)methylamino]Acetamide CAS No. 116882-80-5](/img/structure/B40671.png)
2-[(2-hydroxyethyl)methylamino]Acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-hydroxyethyl)methylamino]Acetamide, also known as Tris(hydroxymethyl)aminomethane, THAM, or Tris buffer, is a commonly used chemical compound in scientific research. It is a white crystalline powder that is water-soluble and has a neutral pH. THAM is used as a buffering agent in various biochemical and physiological experiments.
Mechanism of Action
THAM works as a buffering agent by accepting or donating hydrogen ions to maintain a stable pH. It has a pKa value of 8.1, which makes it an effective buffer in the physiological pH range.
Biochemical and Physiological Effects:
THAM has been shown to have various biochemical and physiological effects. It has been found to protect cells from hypoxia-induced damage and to reduce inflammation in animal models. THAM has also been shown to improve cardiac function and to protect against ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of THAM is its ability to maintain a stable pH in various experimental conditions. It is also relatively inexpensive and widely available. However, THAM has some limitations, including its interference with certain assays and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on THAM. One area of interest is its potential use as a therapeutic agent for various diseases, including ischemia-reperfusion injury and inflammation. Another area of interest is the development of new buffering agents with improved properties and fewer limitations. Additionally, further research is needed to fully understand the biochemical and physiological effects of THAM and its mechanisms of action.
In conclusion, THAM is a widely used buffering agent in scientific research. It has various biochemical and physiological effects and is relatively inexpensive and widely available. Future research on THAM may lead to its use as a therapeutic agent and the development of new buffering agents with improved properties.
Synthesis Methods
THAM can be synthesized through the reaction between formaldehyde and ammonia in the presence of sodium hydroxide. The reaction results in the formation of 2-[(2-hydroxyethyl)methylamino]Acetamide base, which is then neutralized with hydrochloric acid to form THAM.
Scientific Research Applications
THAM is widely used in scientific research as a buffering agent due to its ability to maintain a stable pH in various experimental conditions. It is commonly used in biochemistry, molecular biology, and cell biology experiments. THAM is also used in electrophoresis and chromatography techniques.
properties
CAS RN |
116882-80-5 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2-3-8)4-5(6)9/h8H,2-4H2,1H3,(H2,6,9) |
InChI Key |
XRAFGYRWNDHQFT-UHFFFAOYSA-N |
SMILES |
CN(CCO)CC(=O)N |
Canonical SMILES |
CN(CCO)CC(=O)N |
synonyms |
Acetamide, 2-[(2-hydroxyethyl)methylamino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



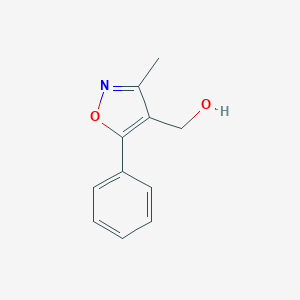
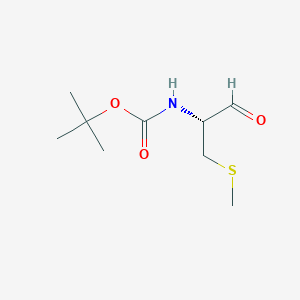
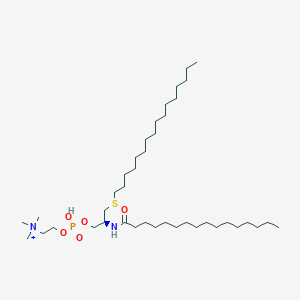
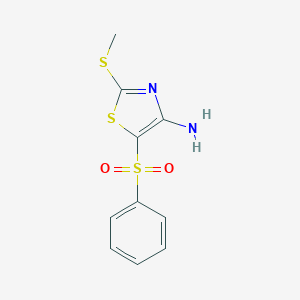

![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)

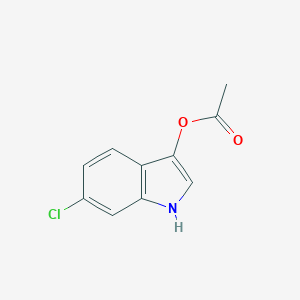
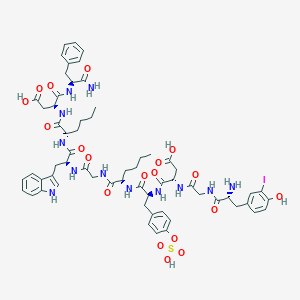

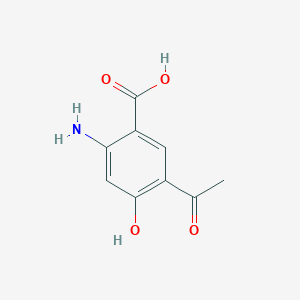
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)

